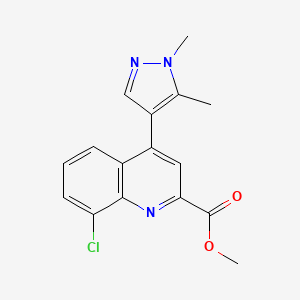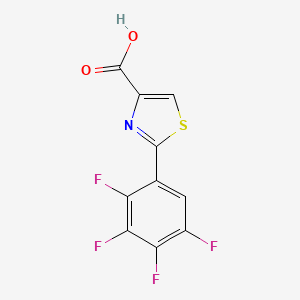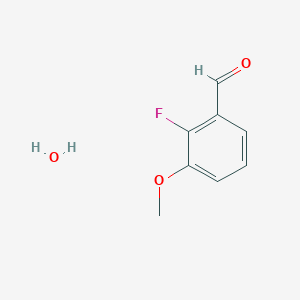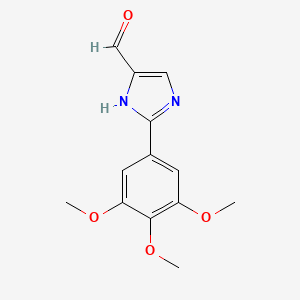
Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate: is a compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a pyrazole ring, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and substitution reactions. One common method involves the reaction of 8-chloroquinoline-2-carboxylic acid with 1,5-dimethyl-4-pyrazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting intermediate is then esterified using methanol to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Solvent selection, reaction temperature, and time are critical parameters that are carefully controlled in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products:
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Amino or thiol-substituted quinoline derivatives.
Applications De Recherche Scientifique
Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and malaria.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase or topoisomerase, enzymes essential for DNA replication and transcription, thereby exerting its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Camptothecin: An anticancer agent with a quinoline structure.
Mepacrine: Another antimalarial drug with a quinoline scaffold.
Uniqueness: Methyl 8-Chloro-4-(1,5-dimethyl-4-pyrazolyl)quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrazole ring enhances its potential for diverse biological activities and makes it a valuable compound for further research .
Propriétés
Formule moléculaire |
C16H14ClN3O2 |
|---|---|
Poids moléculaire |
315.75 g/mol |
Nom IUPAC |
methyl 8-chloro-4-(1,5-dimethylpyrazol-4-yl)quinoline-2-carboxylate |
InChI |
InChI=1S/C16H14ClN3O2/c1-9-12(8-18-20(9)2)11-7-14(16(21)22-3)19-15-10(11)5-4-6-13(15)17/h4-8H,1-3H3 |
Clé InChI |
QLTUAHOFMOFYAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)C2=CC(=NC3=C2C=CC=C3Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)
![5-[4-(tert-Butyl)phenyl]benzofuran](/img/structure/B13677427.png)

![3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13677441.png)







![Ethyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677514.png)


